2-Amino-4-(benzyloxy)-4-oxobutanoic acid

Solid-Phase Peptide Synthesis Protecting Group Orthogonality Aspartate Derivative

H-Asp(OBzl)-OH is the definitive β-benzyl-protected aspartic acid for Fmoc-SPPS, providing true orthogonality by withstanding >20 piperidine cycles without saponification—unlike unstable methyl esters. Final catalytic hydrogenolysis releases the free β-carboxyl without side reactions. Beyond peptide assembly, this enantiopure L-form delivers ~10-fold EAAT3 selectivity over glial EAAT1/EAAT2, enabling pathway-specific hippocampal circuit dissection. Industrially validated as the key aspartame intermediate via patented hydrogenolysis (US 4,709,086), it is supported by multi-kilogram manufacturing infrastructure.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B7818984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(benzyloxy)-4-oxobutanoic acid
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)O)N
InChIInChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)
InChIKeyVGALFAWDSNRXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(benzyloxy)-4-oxobutanoic Acid: Core Structural Identity and Procurement-Relevant Properties


2-Amino-4-(benzyloxy)-4-oxobutanoic acid, most commonly referenced as L-aspartic acid β-benzyl ester (H-Asp(OBzl)-OH, CAS 2177-63-1), is a protected aspartic acid derivative bearing a benzyl ester at the side-chain carboxyl position [1]. The compound is a white crystalline powder with a molecular formula of C₁₁H₁₃NO₄, a molecular weight of 223.23 g·mol⁻¹, a melting point range of approximately 220–228 °C, and a specific optical rotation of +24.0° to +30.0° (c=1, 1N HCl) . Its defining characteristic is the orthogonal benzyl ester protecting group, which is stable to acidic conditions (e.g., TFA) and base-labile Fmoc deprotection but cleavable by catalytic hydrogenolysis or strong acid, enabling selective, stepwise peptide assembly. An enantiomeric D-form (CAS 13188-89-1) is also available.

Why Generic Substitution Fails for 2-Amino-4-(benzyloxy)-4-oxobutanoic Acid


The β-benzyl ester is not a generic aspartate protecting group—it occupies a distinct position in the orthogonality hierarchy of peptide chemistry. Compared with the methyl ester, the benzyl ester can be removed by catalytic hydrogenolysis without affecting Fmoc or Boc groups, whereas the methyl ester requires saponification that risks epimerization [1]. In comparison with the tert-butyl ester, the benzyl ester tolerates the acidic conditions used for Boc removal, providing true Fmoc/Bzl synthetic orthogonality [2]. In pharmacological contexts, the benzyl side-chain confers a unique EAAT3-preferring inhibitory profile not shared by other aspartate esters. Substituting a methyl, ethyl, cyclopentyl, or even a Boc-Asp derivative for this compound without confirming the specific protecting-group compatibility, succinimide-formation risk, and biological selectivity of the alternative invites irreproducible results.

Product-Specific Quantitative Evidence Guide: 2-Amino-4-(benzyloxy)-4-oxobutanoic Acid vs. Closest Analogs


Synthetic Orthogonality Advantage: β-Benzyl Ester vs. Methyl Ester in Fmoc-SPPS

In Fmoc-based solid-phase peptide synthesis (SPPS), the side-chain carboxyl protecting group must remain intact during iterative Fmoc deprotection (20% piperidine) yet release the free acid at the final cleavage step. The benzyl ester of H-Asp(OBzl)-OH withstands >20 cycles of piperidine treatment without detectable loss, whereas the methyl ester (H-Asp(OMe)-OH) undergoes measurable saponification (~2-5% per cycle), leading to cumulative side-product accumulation in sequences exceeding 15 residues [1]. The benzyl ester is quantitatively removed (>99%) by catalytic hydrogenolysis (H₂, Pd/C) within 2 hours—conditions that leave Fmoc, Boc, and tBu groups undisturbed [2].

Solid-Phase Peptide Synthesis Protecting Group Orthogonality Aspartate Derivative

Differential Succinimide Formation: β-Benzyl Ester vs. Cyclopentyl Ester in Asp-Gly Sequences

A well-characterized liability of aspartate β-esters in SPPS is base-catalyzed succinimide (aspartimide) formation, which is sequence-dependent and most pronounced in Asp-Gly motifs. In a direct solid-phase comparison using H-Ala-Asp-Gly-Phe-OH and H-Ala-Asp-Leu-Phe-OH models, the benzyl ester (H-Asp(OBzl)-OH) generated approximately 30-40% aspartimide by-product upon extended tertiary amine treatment (10% DIEA, 24 h), whereas the cyclopentyl ester (H-Asp(OcPen)-OH) reduced aspartimide formation to <10% under identical conditions [1]. This difference is critical for large peptides containing reactive Asp-Gly sequences, where aspartimide rearrangements can compromise both yield and biological activity [2].

Solid-Phase Peptide Synthesis Aspartimide Side Reaction Asp-Gly Sequence

EAAT3 Subtype Selectivity: L-β-Benzyl Aspartate vs. Non-Selective EAAT Inhibitors

L-β-Benzyl aspartate (L-β-BA), derived from H-Asp(OBzl)-OH, was identified as one of the first blockers to exhibit preferential inhibition of the neuronal excitatory amino acid transporter EAAT3 over glial subtypes EAAT1 and EAAT2. Kinetic analysis of D-[³H]aspartate uptake into C17.2 cells expressing human EAATs showed that the more active diastereomer, L-β-threo-BA, competitively inhibits EAAT3 with an approximate 10-fold selectivity window over EAAT1 and EAAT2 [1]. This contrasts with classical inhibitors such as DL-TBOA, which non-selectively blocks EAAT1, EAAT2, and EAAT3 with comparable potency (IC₅₀ values within ~3-fold of each other) [2].

Excitatory Amino Acid Transporter EAAT3 Selective Inhibitor Neuropharmacology

Pathway-Specific Synaptic Blockade: L-Aspartic Acid β-Benzyl Ester vs. Broad-Spectrum Glutamate Antagonists

In rat hippocampal slice preparations, L-aspartic acid-β-benzyl ester (identical to H-Asp(OBzl)-OH) demonstrates pathway-specific synaptic blockade at millimolar concentrations. The compound blocks mossy fiber-CA3 and medial perforant path-dentate gyrus responses with an IC₅₀ of approximately 1 mM, while Schaffer collateral/commissural-CA1, commissural/associational-CA3, and lateral perforant path-dentate gyrus responses require concentrations exceeding 10 mM (IC₅₀ >10 mM), yielding a >10-fold differential sensitivity between hippocampal synaptic pathways [1]. This contrasts with broad-spectrum ionotropic glutamate receptor antagonists such as kynurenic acid, which block all pathways with comparable potency (IC₅₀ ~0.2-0.5 mM across pathways) [2].

Hippocampal Electrophysiology Synaptic Transmission Excitatory Amino Acid

Industrial Route Validation: 4-Benzyl L-Aspartate as Aspartame Intermediate vs. Alternative Esters

4-Benzyl L-aspartate (H-Asp(OBzl)-OH) was developed as a key intermediate for the industrial synthesis of the sweetener aspartame (L-aspartyl-L-phenylalanine methyl ester). The patented process (US 4,709,086) achieves selective monodebenzylation of dibenzyl aspartate tosylate via catalytic hydrogenation, producing 4-benzyl aspartate in good yield while suppressing the formation of the unwanted 1-benzyl isomer [1]. This contrasts with direct esterification approaches using aspartic acid and benzyl alcohol/sulfuric acid, which require large volumes of ethanol, diethyl ether, and pyridine—rendering them environmentally and economically prohibitive at industrial scale [2].

Aspartame Synthesis Industrial Process Chemistry Selective Hydrogenolysis

Diastereomeric Potency Differentiation: L-β-threo-BA vs. Other L-β-BA Stereoisomers at EAAT3

The commercial H-Asp(OBzl)-OH is the single L-enantiomer (S-configuration at C-2). When this precursor is elaborated to β-substituted benzyl aspartate analogs, the resulting L-β-threo diastereomer is the more potent EAAT3 inhibitor. In the same C17.2 cell D-[³H]aspartate uptake assay, L-β-threo-BA was demonstrated to be approximately 3-fold more potent than the L-β-erythro diastereomer [1]. This stereochemical dependence is not observed with simple achiral inhibitors such as DL-TBOA, where the racemic mixture is routinely used without resolution [2].

Stereochemistry-Activity Relationship EAAT3 Pharmacology Chiral Resolution

Best Research and Industrial Application Scenarios for 2-Amino-4-(benzyloxy)-4-oxobutanoic Acid


Fmoc-SPPS of Medium-to-Long Aspartate-Containing Peptides (>15 Residues)

H-Asp(OBzl)-OH is the standard building block for Fmoc-based solid-phase synthesis of peptides exceeding 15 residues where the aspartate side-chain carboxyl must remain protected until final cleavage. Its benzyl ester withstands >20 cycles of piperidine-mediated Fmoc deprotection without measurable loss, unlike methyl esters which saponify ~2-5% per cycle. Final deprotection via catalytic hydrogenolysis (H₂, Pd/C) quantitatively releases the free β-carboxyl without affecting other acid-labile protecting groups [1].

Synthesis of EAAT3-Selective Pharmacological Probes

Enantiopure L-H-Asp(OBzl)-OH (CAS 2177-63-1) serves as the essential chiral precursor for generating L-β-benzyl aspartate (L-β-BA) and its derivatives, which exhibit ~10-fold selectivity for the neuronal glutamate transporter EAAT3 over glial EAAT1/EAAT2. This selectivity, validated in C17.2 cell uptake assays and Xenopus oocyte electrophysiology, enables dissection of EAAT3-specific roles in synaptic glutamate clearance, excitotoxicity, and neuroprotection without confounding effects on glial transporters [2].

Pathway-Specific Electrophysiological Mapping in Hippocampal Circuitry

The compound's unique ability to differentially block hippocampal synaptic pathways—IC₅₀ ≈ 1 mM for mossy fiber-CA3 and medial perforant path vs. IC₅₀ > 10 mM for Schaffer collateral-CA1 and commissural/associational pathways—makes it a valuable tool for functionally dissecting excitatory circuits in acute hippocampal slice preparations. This pathway-specific pharmacology is not replicated by broad-spectrum glutamate antagonists such as kynurenic acid [3].

Industrial Intermediate for Aspartame and Dipeptide Sweetener Production

4-Benzyl L-aspartate is the industrially validated intermediate for aspartame synthesis via the patented selective hydrogenolysis route (US 4,709,086). This process circumvents the solvent-intensive and environmentally problematic direct esterification method, providing a scalable, cost-effective pathway to the aspartame precursor with reduced environmental burden. Procurement of H-Asp(OBzl)-OH at multi-kilogram scale is supported by established manufacturing infrastructure tied to this patent [4].

Quote Request

Request a Quote for 2-Amino-4-(benzyloxy)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.